molecular formula C10H9NOS B13210699 4-[2-(Methylsulfanyl)acetyl]benzonitrile

4-[2-(Methylsulfanyl)acetyl]benzonitrile

Cat. No.: B13210699
M. Wt: 191.25 g/mol
InChI Key: PIHKUJMFTKXWPK-UHFFFAOYSA-N
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Description

4-[2-(Methylsulfanyl)acetyl]benzonitrile is an organic compound with the molecular formula C10H9NOS It is characterized by the presence of a benzonitrile group attached to a 2-(methylsulfanyl)acetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylsulfanyl)acetyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with methylthioglycolate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylsulfanyl)acetyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C.

    Reduction: Lithium aluminum hydride; solventether; temperature0-25°C.

    Substitution: Nucleophiles like amines or thiols; solventDMF; temperature0-50°C.

Major Products Formed

    Oxidation: 4-[2-(Methylsulfinyl)acetyl]benzonitrile, 4-[2-(Methylsulfonyl)acetyl]benzonitrile.

    Reduction: 4-[2-(Methylsulfanyl)acetyl]benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Methylsulfanyl)acetyl]benzonitrile is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 4-[2-(Methylsulfanyl)acetyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Methylsulfinyl)acetyl]benzonitrile
  • 4-[2-(Methylsulfonyl)acetyl]benzonitrile
  • 4-[2-(Ethylsulfanyl)acetyl]benzonitrile

Uniqueness

4-[2-(Methylsulfanyl)acetyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to its analogs, the presence of the methylsulfanyl group provides unique electronic and steric properties, influencing its interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-(2-methylsulfanylacetyl)benzonitrile

InChI

InChI=1S/C10H9NOS/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3

InChI Key

PIHKUJMFTKXWPK-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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